Octahydro-1H-cyclopenta[b]pyridin-5-ol
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Overview
Description
Octahydro-1H-cyclopenta[b]pyridin-5-ol: is a nitrogen-containing heterocyclic compound with the molecular formula C8H15NO. This compound features a cyclopentane ring fused to a pyridine ring, with an alcohol functional group attached to the fifth carbon. It is part of a broader class of compounds known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Diastereoselective Synthesis: One method involves a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne.
Cyclization Reactions: Another approach involves cyclization reactions that form the octahydro-1H-cyclopenta[b]pyridine skeleton, which can then be further modified to introduce the alcohol group.
Industrial Production Methods: While specific industrial production methods for octahydro-1H-cyclopenta[b]pyridin-5-ol are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the pyridine ring or other functional groups.
Substitution: Various substitution reactions can occur, particularly at the nitrogen atom or the alcohol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Modified pyridine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Synthesis of Bioactive Molecules: Octahydro-1H-cyclopenta[b]pyridin-5-ol is used as an intermediate in the synthesis of various bioactive molecules.
Biology and Medicine:
Industry:
Organic Materials: It can be used in the development of new materials with specific properties.
Mechanism of Action
Comparison with Similar Compounds
Octahydro-1H-cyclopenta[c]pyridine: Shares a similar core structure but differs in the position of the nitrogen atom.
Octahydrocyclopenta[c]pyran: Contains an oxygen atom instead of nitrogen, leading to different chemical properties.
Uniqueness:
Functional Group: The presence of the alcohol group in octahydro-1H-cyclopenta[b]pyridin-5-ol provides unique reactivity compared to its analogs.
Biological Activity:
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridin-5-ol |
InChI |
InChI=1S/C8H15NO/c10-8-4-3-7-6(8)2-1-5-9-7/h6-10H,1-5H2 |
InChI Key |
HEJSDYJCYOKLLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CCC2O)NC1 |
Origin of Product |
United States |
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